molecular formula C12H16O2 B1663933 5,5-Dimethyl-2-phenyl-1,3-dioxane CAS No. 776-88-5

5,5-Dimethyl-2-phenyl-1,3-dioxane

Cat. No.: B1663933
CAS No.: 776-88-5
M. Wt: 192.25 g/mol
InChI Key: VUJMMVJKRWURKX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is a derivative of 1,3-dioxane, characterized by the presence of two methyl groups and a phenyl group attached to the dioxane ring. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .

Industrial Production Methods

Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity. Industrial methods may also employ advanced techniques such as flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2/Ni under high pressure, Zn/HCl in acidic medium.

    Substitution: RCOCl in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxanes.

Scientific Research Applications

5,5-Dimethyl-2-phenyl-1,3-dioxane has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitutions, which enhance its stability and reactivity compared to its parent compound and other derivatives . The presence of the phenyl group also imparts distinct chemical properties, making it valuable in specialized applications.

Properties

CAS No.

776-88-5

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-1,3-dioxane

InChI

InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

VUJMMVJKRWURKX-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC=CC=C2)C

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2)C

Appearance

Solid powder

776-88-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-Dioxane, 5,5-dimethyl-2-phenyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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